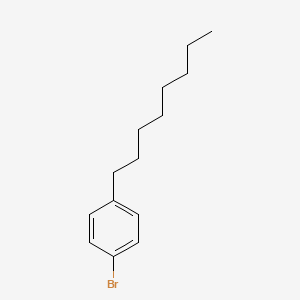

1-Bromo-4-octylbenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated benzene derivatives, including compounds similar to 1-Bromo-4-octylbenzene, often involves direct bromination or through intermediates involving nitration, reduction, and subsequent bromination processes. For instance, 1-Bromo-2,4-dinitrobenzene has been synthesized from bromobenzene by nitration in water, achieving high yields and purity, highlighting the effectiveness of substituent addition under controlled conditions (Xuan et al., 2010).

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied through X-ray crystallography and spectroscopy. These studies reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play a significant role in the compound's stability and reactivity. For example, the structures of several benzene derivatives with bromo and bromomethyl substituents demonstrate diverse packing motifs influenced by Br···Br interactions, highlighting the impact of bromination on molecular conformation and intermolecular interactions (Jones et al., 2012).

Chemical Reactions and Properties

Brominated aromatic compounds, including 1-Bromo-4-octylbenzene, undergo a variety of chemical reactions, such as lithium-bromine exchange, electrophilic aromatic substitution, and coupling reactions. The solvent significantly affects the lithium-bromine exchange of aryl bromides, with reactions yielding different products based on solvent composition (Bailey et al., 2006). This versatility is crucial for the synthesis of complex organic molecules.

Physical Properties Analysis

The physical properties of 1-Bromo-4-octylbenzene, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of a bromine atom significantly affects these properties by increasing molecular weight and polarity, which in turn influences the compound's behavior in different solvents and conditions. While specific data for 1-Bromo-4-octylbenzene was not directly found, related studies on brominated benzene derivatives provide valuable insights into the compound's physical behavior.

Chemical Properties Analysis

The chemical properties of 1-Bromo-4-octylbenzene, including reactivity with nucleophiles, electrophiles, and participation in coupling reactions, are influenced by the bromine substituent. Bromine acts as a good leaving group in nucleophilic substitution reactions, facilitating the formation of a wide range of products. The electrophilic reduction of 1-bromo-4-nitrobenzene in ionic liquids demonstrates the compound's reactivity and potential for forming arylzinc compounds, which are useful intermediates in organic synthesis (Ernst et al., 2014).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 1-Bromo-4-octylbenzene is utilized in the synthesis of various organic compounds. Its role as an intermediate in the production of pharmaceutical agents and organic dyes is particularly notable. For example, a study detailed the synthesis of 1-bromo-2,4-dinitrobenzene, an intermediate used in pharmaceuticals, from bromobenzene by nitration in water, achieving a high yield and product purity (Jiaming Xuan et al., 2010).

- Another application involves the reaction of 1-bromo-4-octylbenzene with n-BuLi or t-BuLi in different solvent systems. The products of these reactions can vary, highlighting the chemical versatility of 1-bromo-4-octylbenzene (W. Bailey et al., 2006).

Catalysis and Organic Synthesis

- The compound plays a critical role in iron-catalyzed cross-coupling reactions. A study demonstrated its use in a chemo- and regioselective cross-coupling reaction, serving as a key building block for the synthesis of the immunosuppressive agent FTY720 (G. Seidel et al., 2004).

- It is also used in the preparation of liquid crystals and other specialized materials. For instance, reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-octylbenzene has been used for synthesizing chiral liquid crystals (B. Bertini et al., 2003).

Pharmaceutical Research

- In pharmaceutical research, 1-bromo-4-octylbenzene is an essential precursor for the synthesis of various compounds. For example, a study compared different methods for preparing 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions in pharmaceuticals (J. Ermert et al., 2004).

Advanced Materials and Nanotechnology

- The versatility of 1-bromo-4-octylbenzene extends to the field of advanced materials and nanotechnology. For instance, its derivatives are used in the preparation of ethynylated biaryls and asymmetric diethynylated benzene, crucial in the synthesis of complex organic materials (H. Hassaneen et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-4-octylbenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

1-Bromo-4-octylbenzene interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:

- In the first, slow or rate-determining step, the electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate in reactions involving carbocation intermediates, such as s n 1 and e1 reactions of alkyl halides, and brønsted acid addition reactions of alkenes .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its bioavailability.

Result of Action

The result of 1-Bromo-4-octylbenzene’s action is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, such as pharmaceuticals and materials science.

Action Environment

The action of 1-Bromo-4-octylbenzene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as its reactions involve the formation and stabilization of charged intermediates . Additionally, the compound should be stored in a dry environment to maintain its stability .

Safety and Hazards

1-Bromo-4-octylbenzene is associated with certain hazards. It has been classified with the signal word “Warning” and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

1-bromo-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Br/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQSVXPBCINJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199514 | |

| Record name | p-Bromophenyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-octylbenzene | |

CAS RN |

51554-93-9 | |

| Record name | p-Bromophenyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051554939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-n-octylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

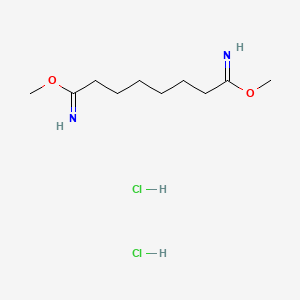

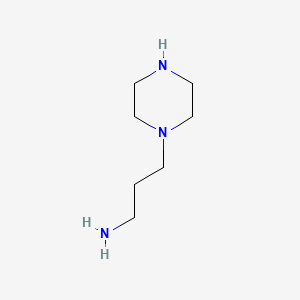

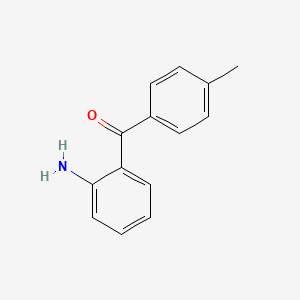

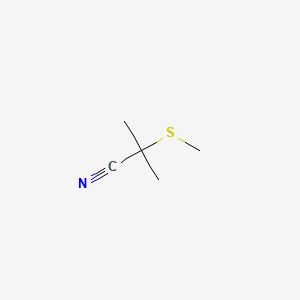

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-bromo-4-octylbenzene in the synthesis of mixed aryl-alkyl organotin compounds?

A1: 1-bromo-4-octylbenzene serves as a starting material for introducing the p-octylphenyl group into the target organotin compounds. The synthesis involves a two-step process:

Q2: Are there any structural characterization details available for the synthesized organotin compounds, specifically (p-octylphenyl)dimethyltin chloride?

A2: While the abstract doesn't provide specific spectroscopic data for (p-octylphenyl)dimethyltin chloride, it mentions that the research includes complete 1H, 13C, and 119Sn NMR spectroscopic data for all synthesized compounds []. This information would be valuable for confirming the structure and purity of the target organotin compounds. Additionally, the research presents a single-crystal X-ray structural analysis of (p-tert-butylphenyl)dimethyltin chloride, a closely related compound, which offers insights into the potential structural features of (p-octylphenyl)dimethyltin chloride, particularly regarding the pentacoordinate tin center and the arrangement of chlorine atoms [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)